

2-(2-Phenylethyl)morpholine solubility and formulation challenges

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Compound of Interest

Compound Name: 2-(2-Phenylethyl)morpholine

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Technical Support Guide: 2-(2-Phenylethyl)morpholine

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Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with **2-(2-Phenylethyl)morpholine**. This molecule, while a versatile scaffold in medicinal chemistry, presents significant formulation hurdles primarily due to its limited aqueous solubility.^{[1][2][3]} This document is structured to provide both quick-reference FAQs and detailed troubleshooting protocols to systematically address and overcome these challenges. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your experiments.

Section 1: Core Physicochemical Properties

Understanding the inherent properties of **2-(2-Phenylethyl)morpholine** is the first step in troubleshooting formulation issues. The molecule's structure, a fusion of a hydrophilic morpholine ring and a lipophilic phenylethyl group, creates a classic solubility challenge.^{[4][5]}

Property	Value / Description	Source / Rationale
Molecular Formula	C ₁₂ H ₁₇ NO	[4][6]
Molecular Weight	191.27 g/mol	[4][6]
Structure	A tertiary amine within a morpholine heterocycle, attached to a phenylethyl tail.	[4]
Predicted Basicity (pKa)	The morpholine nitrogen makes the compound basic. The pKa of the conjugate acid (morpholinium ion) is estimated to be around 8.4-8.5.	Based on the pKa of morpholine's conjugate acid.[5] [7]
Aqueous Solubility	Low. The large, nonpolar phenylethyl group significantly reduces water solubility. Solubility is highly pH-dependent.	Inferred from structure. Strategies for poorly soluble drugs are required.[8][9]
Organic Solvent Solubility	Good. Generally soluble in common organic solvents like methanol, ethanol, DMSO, and DCM.	The parent morpholine is miscible with many organic solvents.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my **2-(2-phenylethyl)morpholine** compound so difficult to dissolve in standard aqueous buffers like PBS (pH 7.4)? A: The primary reason is the molecule's amphipathic but predominantly hydrophobic character. The phenylethyl group is large and nonpolar, which strongly disfavors interaction with water. At neutral or alkaline pH (like 7.4), the morpholine nitrogen is in its neutral, free base form, which is less polar and thus less soluble in water. To achieve significant aqueous solubility, you must address the hydrophobicity of the molecule, typically by protonating the nitrogen atom.[9][12]

Q2: I managed to dissolve my compound by lowering the pH, but it crashed out of solution after a few hours. What is happening? A: This is a classic case of creating a supersaturated solution that is physically unstable. By lowering the pH, you protonated the morpholine nitrogen, forming a more soluble salt. However, several factors could cause it to precipitate:

- **pH Shift:** Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered solutions, but if your buffer capacity is insufficient, a slight upward drift in pH can cause the compound to deprotonate and precipitate.
- **Metastable Form:** You may have created a solution concentration that is above the true equilibrium solubility of the crystalline salt form. Over time, the compound rearranges into its more stable, less soluble crystal lattice, causing it to fall out of solution.[\[13\]](#)
- **Common Ion Effect:** If your buffer contains ions that can form a less soluble salt with your protonated compound, precipitation can occur.

Q3: What is the very first and simplest thing I should try to get my compound into an aqueous solution for a preliminary in-vitro experiment? A: The most straightforward initial approach is pH adjustment. Since **2-(2-phenylethyl)morpholine** is a weak base, converting it to a salt by lowering the pH will dramatically increase its aqueous solubility.[\[14\]](#) Try dissolving the compound in a dilute acidic solution (e.g., 0.1 M HCl) and then titrating it into your final buffer system, ensuring the final pH remains sufficiently acidic to keep the compound protonated and in solution. A good rule of thumb is to maintain the pH at least 2 units below the compound's pKa.

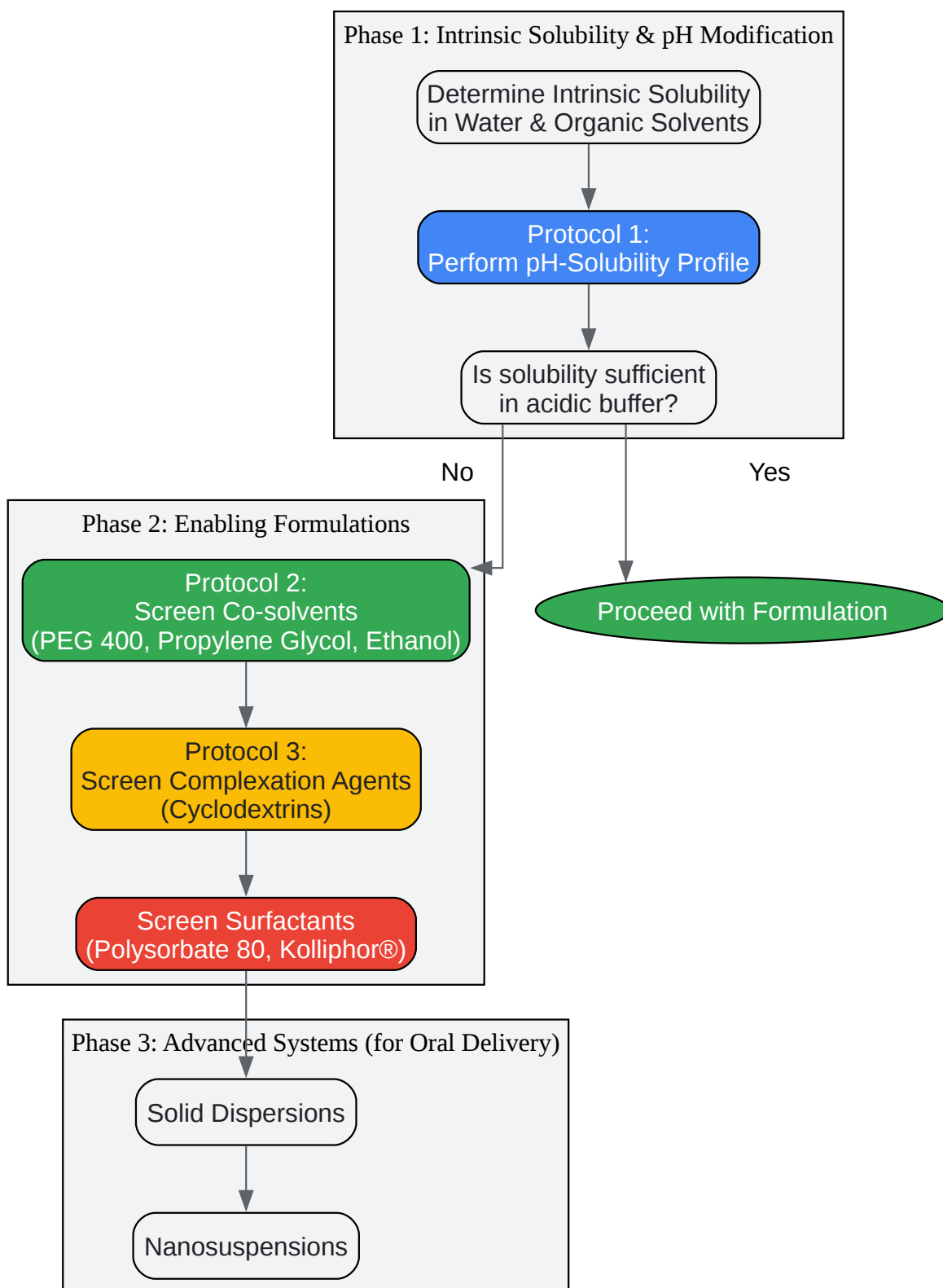
Q4: Are there any known chemical stability issues I should be aware of when formulating this compound? A: While specific stability data for this exact molecule is not widely published, compounds containing a morpholine ring can be susceptible to oxidation over time. Furthermore, as a tertiary amine, it can potentially interact with certain excipients, especially those with reactive carbonyl groups (e.g., reducing sugars) or acidic functionalities that could lead to degradation or complex formation.[\[15\]](#) It is crucial to conduct preliminary excipient compatibility studies if you are developing a complex formulation.[\[15\]](#)

Section 3: Troubleshooting Guide: Enhancing Aqueous Solubility

For compounds like **2-(2-phenylethyl)morpholine**, a systematic approach is required to find a suitable formulation. The following workflow and protocols will guide you from simple to more complex solubilization strategies.

Systematic Solubility Screening Workflow

This diagram outlines a logical progression for tackling solubility challenges. Start with the simplest methods (pH) and proceed to more complex formulations only as needed.



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Caption: Logical workflow for solubility enhancement.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of **2-(2-phenylethyl)morpholine** as a function of pH to identify the optimal pH range for creating a simple buffered solution.

Materials:

- **2-(2-phenylethyl)morpholine**
- Calibrated pH meter
- Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
- 0.1 M HCl, 0.1 M NaOH
- HPLC or UV-Vis spectrophotometer for quantification

Methodology:

- Prepare a series of 1.5 mL microcentrifuge tubes, each containing 1 mL of a different pH buffer (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
- Add an excess amount of the compound to each tube (enough so that solid material remains undissolved).
- Seal the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
- After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Carefully collect an aliquot of the clear supernatant from each tube.
- Dilute the supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method (see Section 5).
- Plot solubility (e.g., in mg/mL) versus pH. This will clearly show the pH at which solubility dramatically increases.

Protocol 2: Co-Solvent Screening

Objective: To evaluate the ability of common, pharmaceutically acceptable co-solvents to increase the solubility of the compound in an aqueous vehicle. Co-solvents work by reducing the polarity of the solvent system.^{[14][16][17]}

Materials:

- **2-(2-phenylethyl)morpholine**
- Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol
- Water or a selected aqueous buffer (use a pH where the compound has some, albeit low, solubility).

Methodology:

- Prepare a series of aqueous vehicles containing increasing percentages of a co-solvent. For example, for PEG 400, prepare 10%, 20%, 30%, and 40% (v/v) solutions of PEG 400 in water.
- Repeat step 1 for PG and ethanol.
- Determine the saturation solubility in each co-solvent mixture using the equilibrium method described in Protocol 1.
- Tabulate the results to compare the effectiveness of each co-solvent at different concentrations.

Co-solvent Vehicle	Solubility (mg/mL)	Observations
10% PEG 400 in Water		
20% PEG 400 in Water		
10% PG in Water		
20% PG in Water		

Protocol 3: Cyclodextrin Complexation Screening

Objective: To assess if cyclodextrins can form an inclusion complex with the phenylethyl moiety of the molecule, thereby shielding it from water and increasing solubility.^{[8][18]}

Materials:

- **2-(2-phenylethyl)morpholine**
- Cyclodextrins: Hydroxypropyl- β -cyclodextrin (HP- β -CD), Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Aqueous buffer of choice

Methodology:

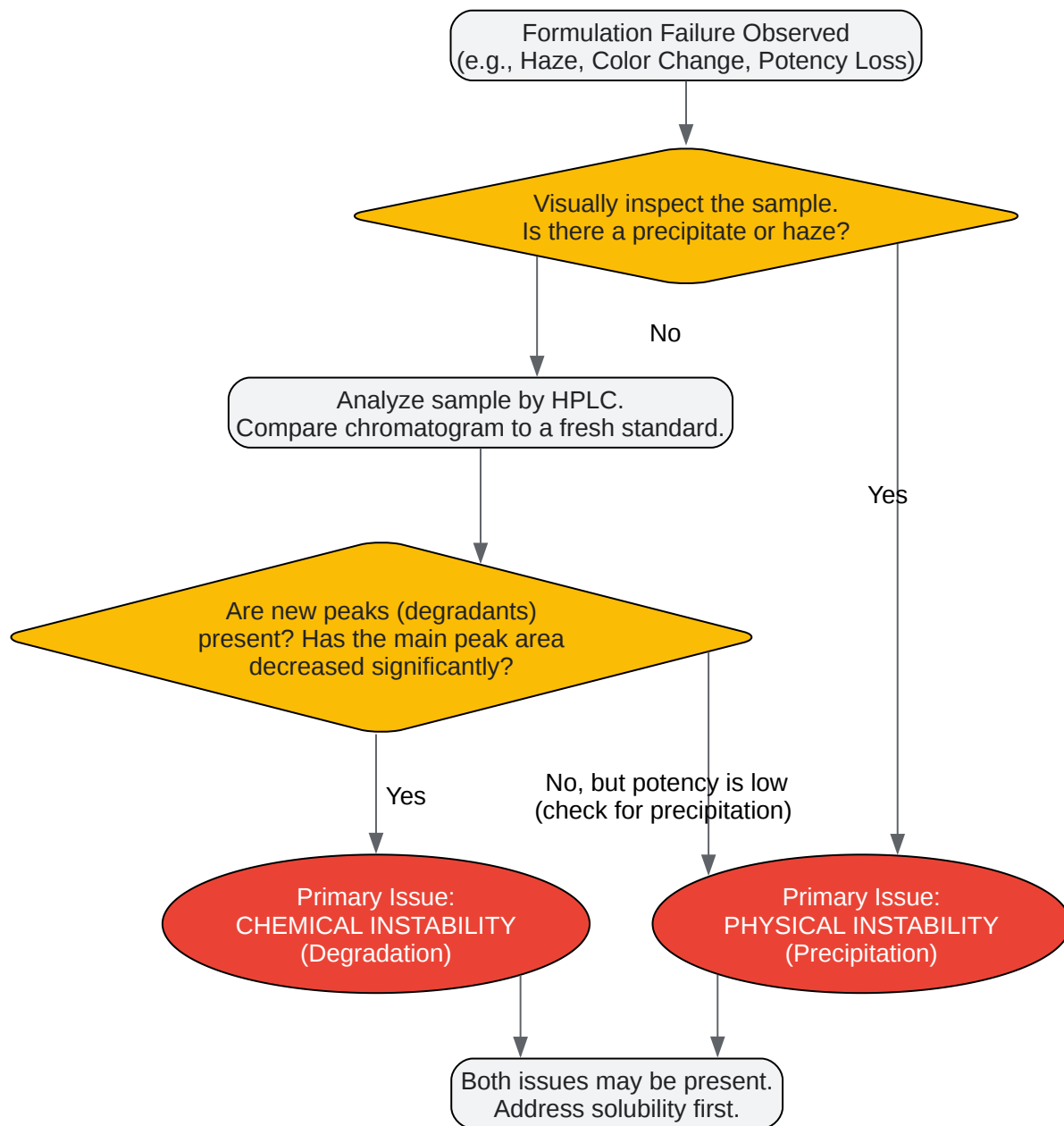
- Prepare a series of aqueous solutions with increasing concentrations of HP- β -CD (e.g., 0, 1, 2, 5, 10% w/v).
- Determine the saturation solubility of the compound in each cyclodextrin solution using the equilibrium method from Protocol 1.
- Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship (an A₁-type phase solubility diagram) suggests the formation of a soluble 1:1 complex.
- Repeat the experiment with SBE- β -CD to compare efficacy.

Section 4: Troubleshooting Guide: Formulation Stability

Objective: To identify and mitigate potential physical and chemical instability in liquid formulations.

Identifying Instability: A Troubleshooting Logic

When a formulation fails over time, it is critical to determine the mode of failure. This diagram helps distinguish between physical and chemical instability.



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Caption: Decision tree for diagnosing formulation instability.

Protocol 4: Excipient Compatibility Screening

Objective: To assess the chemical stability of **2-(2-phenylethyl)morpholine** in the presence of common formulation excipients.[\[15\]](#)

Methodology:

- Prepare binary mixtures of your compound with each excipient to be tested (e.g., PEG 400, Polysorbate 80, HP- β -CD) in a 1:1 or 1:5 ratio by weight.
- Include a control sample of the neat compound.
- Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).
- After the storage period, analyze the samples by a stability-indicating HPLC method.
- Compare the chromatograms of the stressed mixtures to the control. The appearance of new peaks or a significant loss of the parent peak in a mixture indicates an incompatibility.

Section 5: Analytical Quantification Methods

Accurate quantification is essential for all solubility and stability studies. Due to its structure, **2-(2-phenylethyl)morpholine** can be analyzed by several methods.

- Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, often used for morpholine derivatives.[\[19\]](#) It may require derivatization to improve volatility and chromatographic performance.[\[20\]](#)[\[21\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive and specific. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining polar amines like morpholine without derivatization.[\[22\]](#)
- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The most accessible method. The phenylethyl group provides a strong chromophore for UV detection (typically ~254-260 nm).

Protocol 5: Generic HPLC-UV Method for Quantification

Objective: To provide a starting point for developing a reversed-phase HPLC-UV method for routine quantification.

Instrument: Standard HPLC system with a UV detector.

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 258 nm
- Injection Volume: 10 μ L
- Note: The TFA in the mobile phase serves to protonate the morpholine nitrogen, ensuring good peak shape on the C18 column. This method should be validated for your specific application.

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